molecular formula C14H17BrN2O5 B14804495 Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Cat. No.: B14804495
M. Wt: 373.20 g/mol
InChI Key: SUZCWFNAOHPUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a brominated aromatic ring and a hydrazino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid. The next step involves the reaction of this acid with hydrazine hydrate to yield 4-bromo-2-methylphenoxyacetyl hydrazine. Finally, this intermediate is reacted with methyl 4-oxobutanoate under appropriate conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate is unique due to its combination of a brominated aromatic ring and a hydrazino group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H17BrN2O5

Molecular Weight

373.20 g/mol

IUPAC Name

methyl 4-[2-[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C14H17BrN2O5/c1-9-7-10(15)3-4-11(9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

SUZCWFNAOHPUDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.